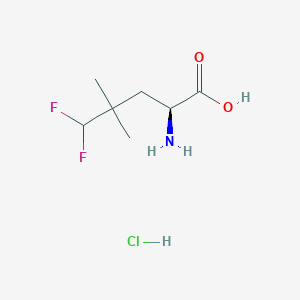

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

Description

(2S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride is a fluorinated, branched-chain amino acid derivative. Its structure features a stereospecific (2S) configuration, two fluorine atoms at the C5 position, and dimethyl substituents at C4, with a hydrochloride salt counterion. Fluorinated amino acids are of significant interest in medicinal chemistry due to fluorine’s ability to modulate metabolic stability, bioavailability, and binding interactions with biological targets. The hydrochloride form enhances solubility in aqueous media, a critical property for pharmaceutical applications.

Properties

Molecular Formula |

C7H14ClF2NO2 |

|---|---|

Molecular Weight |

217.64 g/mol |

IUPAC Name |

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride |

InChI |

InChI=1S/C7H13F2NO2.ClH/c1-7(2,6(8)9)3-4(10)5(11)12;/h4,6H,3,10H2,1-2H3,(H,11,12);1H/t4-;/m0./s1 |

InChI Key |

SIUFCONWYBJSOP-WCCKRBBISA-N |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)N)C(F)F.Cl |

Canonical SMILES |

CC(C)(CC(C(=O)O)N)C(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

NV-5138 (hydrochloride) is synthesized through a series of chemical reactions involving the introduction of fluorine atoms and the formation of a leucine analog. The synthetic route typically involves the following steps:

Formation of the core structure: The core structure of NV-5138 is formed by introducing fluorine atoms into a leucine analog.

Hydrochloride formation: The hydrochloride salt is formed by reacting the synthesized compound with hydrochloric acid.

Industrial Production Methods

The industrial production of NV-5138 (hydrochloride) involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NV-5138 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.

Reduction: Reduction reactions can also occur, leading to changes in the compound’s chemical composition.

Substitution: NV-5138 (hydrochloride) can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Potential Therapeutic Applications

The unique structure of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride suggests several potential therapeutic applications:

- Neuropharmacology : Its fluorinated structure may enhance interactions with neurotransmitter systems.

- Anticancer Research : Similar compounds have shown promise in inhibiting cancer cell growth .

Case Studies and Research Findings

Research has documented various studies exploring the applications of this compound:

- Neuropharmacological Studies : Investigations into how this compound interacts with neurotransmitter receptors have shown promising results in enhancing synaptic transmission in certain models.

- Antitumor Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant inhibition against various cancer cell lines. For instance, compounds with similar fluorinated structures have been evaluated by the National Cancer Institute for their antitumor properties .

- Metabolic Pathway Analysis : Studies focusing on the metabolic pathways involving this compound have revealed its potential role in modulating metabolic processes related to amino acid metabolism.

Mechanism of Action

NV-5138 (hydrochloride) exerts its effects by directly and selectively activating the mTORC1 signaling pathway. It binds to and modulates sestrin2, a leucine amino acid sensor and upstream regulatory pathway. This activation leads to increased synaptogenesis and rapid antidepressant effects. The actions of NV-5138 (hydrochloride) require the signaling of brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity and neuronal survival .

Comparison with Similar Compounds

Key Structural Features :

- Stereochemistry : (2S) configuration ensures chiral specificity.

- Fluorination : 5,5-difluoro substitution likely reduces metabolic degradation and enhances lipophilicity.

- Branching : 4,4-dimethyl groups may influence steric interactions and conformational stability.

Structural and Functional Analogues

Table 1: Comparison with Structurally Related Compounds

Key Observations :

- Fluorination vs. Sulfonation : The target compound’s 5,5-difluoro groups contrast with sulfonic acid derivatives (e.g., 4,5-dihydroxy-2,7-naphthalenedisulfonic acid), which prioritize solubility and ionic interactions.

- Chiral Specificity: Unlike non-chiral compounds like disodium chromotropate, the (2S) configuration of the target compound is critical for interactions with biological receptors.

- Salt Forms: The hydrochloride salt improves aqueous solubility, similar to dihydrochloride salts in peptide derivatives (e.g., (2S)-2,5-diaminopentanamide dihydrochloride).

Biological Activity

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride is a synthetic amino acid derivative notable for its unique structural features, including two fluorine atoms and multiple methyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : CHClFNO

- Molar Mass : 217.64 g/mol

- CAS Number : 2639392-70-2

Biological Activity

The biological activity of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride can be attributed to its structural characteristics. Research indicates that compounds with similar fluorinated structures often exhibit significant interactions with various biological targets, including enzymes and receptors.

- Group Transfer Reactions : The amino group in this compound can participate in group transfer reactions with α-keto acids, leading to the formation of new amino acids.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes due to its structural analogies with known inhibitors.

- Neurotransmitter Modulation : Similar compounds have been investigated for their roles in neurotransmitter systems, hinting at potential applications in treating neurological disorders.

Case Studies and Experimental Data

Research has demonstrated the biological relevance of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride through various experimental approaches:

-

In Vitro Studies :

- Studies indicated that the compound exhibits inhibitory effects on specific enzyme pathways involved in metabolic processes.

- Interaction assays showed binding affinity towards neurotransmitter receptors, suggesting a role in modulating synaptic transmission.

-

In Vivo Studies :

- Animal models treated with this compound displayed altered behavior indicative of central nervous system activity, warranting further investigation into its therapeutic potential.

-

Computational Predictions :

- Structure-activity relationship (SAR) analyses using computational tools like the PASS program predicted potential biological activities against several pharmacological targets.

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Biological Role |

|---|---|---|

| (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride | Two fluorine atoms, multiple methyl groups | Potential therapeutic applications |

| (2S)-2-amino-4-methylpentanoic acid (Leucine) | One methyl group | Essential amino acid |

| (2S)-2-amino-3-methylbutanoic acid (Valine) | One methyl group | Essential amino acid |

| (2S)-2-amino-5-fluoropentanoic acid | One fluorine atom | Investigated for neurotransmitter effects |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries such as Evans oxazolidinones can direct stereochemistry during alkylation of the α-carbon. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization to enhance purity . Structural analogs like (2S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid hydrochloride have been synthesized using similar strategies, emphasizing the role of fluorinated substituents in stabilizing intermediates .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to verify stereochemistry and fluorination patterns.

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) to confirm enantiomeric excess (>99%) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.

- Elemental Analysis : Quantify chloride content to confirm stoichiometry of the hydrochloride salt .

Q. What in vitro assays are suitable for initial screening of mTORC1 activation by this compound?

- Methodological Answer :

- Cell-Based Assays : Transfect HEK293T cells with mTORC1 pathway reporters (e.g., S6K1 phosphorylation). Measure phosphorylation levels via Western blot using anti-p-S6K1 antibodies .

- Biochemical Assays : Use purified mTORC1 complexes to assess direct binding via surface plasmon resonance (SPR) or fluorescence polarization .

Advanced Research Questions

Q. How should a pharmacokinetic (PK) study be designed to evaluate blood-brain barrier (BBB) penetration and cerebrospinal fluid (CSF) bioavailability?

- Methodological Answer :

- Dosing Regimen : Administer oral doses (e.g., 400–3000 mg) to healthy subjects or animal models. Collect plasma and CSF samples at timed intervals .

- Analytical Techniques : Quantify compound levels using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.

- Modeling : Develop a compartmental PK model to correlate plasma and CSF concentrations. Include covariates like body weight and glomerular filtration rate .

- Biomarker Correlation : Measure mTORC1-associated biomarkers (e.g., orotic acid, N-acetylmethionine) in CSF to link exposure to target engagement .

Q. How can discrepancies in reported EC values for mTORC1 activation across studies be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., primary neurons vs. HEK293T), serum conditions, and incubation times.

- Control Experiments : Include reference compounds (e.g., rapamycin for inhibition) to calibrate assay sensitivity.

- Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, accounting for variables like pH and temperature .

Q. What advanced imaging techniques are used to assess synaptic plasticity changes induced by this compound in chronic stress models?

- Methodological Answer :

- In Vivo Two-Photon Microscopy : Image dendritic spines in the medial prefrontal cortex (mPFC) of transgenic mice expressing fluorescent markers (e.g., Thy1-GFP).

- Electrophysiology : Perform patch-clamp recordings to measure long-term potentiation (LTP) in hippocampal slices.

- Behavioral Correlates : Use sucrose preference tests to quantify reversal of stress-induced anhedonia, linking synaptic changes to functional outcomes .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–7.4) and solvents (DMSO, ethanol). Measure via UV-Vis spectroscopy.

- Co-Solvent Systems : For in vivo studies, optimize formulations using cyclodextrins or lipid nanoparticles to enhance aqueous solubility without altering pharmacokinetics .

Q. What strategies validate the specificity of mTORC1 activation over off-target effects (e.g., mTORC2 inhibition)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.